5-Acetylnicotinonitrile
CAS No.: 135450-74-7
Cat. No.: VC21244146
Molecular Formula: C8H6N2O
Molecular Weight: 146.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 135450-74-7 |
---|---|
Molecular Formula | C8H6N2O |
Molecular Weight | 146.15 g/mol |
IUPAC Name | 5-acetylpyridine-3-carbonitrile |
Standard InChI | InChI=1S/C8H6N2O/c1-6(11)8-2-7(3-9)4-10-5-8/h2,4-5H,1H3 |
Standard InChI Key | OIWARPXHQPSUPD-UHFFFAOYSA-N |
SMILES | CC(=O)C1=CN=CC(=C1)C#N |
Canonical SMILES | CC(=O)C1=CN=CC(=C1)C#N |
Introduction
5-Acetylnicotinonitrile is a chemical compound with the CAS number 135450-74-7. It belongs to the class of pyridine derivatives, which are known for their diverse biological activities. Pyridine derivatives, including nicotinonitriles, have been extensively studied for their potential applications in pharmaceuticals due to their antibacterial, antitumor, anticancer, cardiotonic, antiviral, and anticonvulsant properties .
Synthesis and Applications
5-Acetylnicotinonitrile can be synthesized through various chemical reactions involving pyridine derivatives. These compounds are often used as intermediates in the synthesis of more complex molecules with potential biological activities. The specific synthesis route and applications of 5-Acetylnicotinonitrile are not detailed in the available search results, but its structure suggests it could be used in the development of pharmaceuticals or other bioactive compounds.
Data Table
Compound | CAS Number | Molecular Formula | Molecular Weight |
---|---|---|---|
5-Acetylnicotinonitrile | 135450-74-7 | Not specified | Not specified |
5-Acetyl-6-methyl-2-(methylsulfanyl)nicotinonitrile | 215713-41-0 | C10H10N2OS | 206.26 |
5-Acetyl-2-mercapto-6-methylnicotinonitrile | 165283-95-4 | C9H8N2OS | 192.24 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume